1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- 1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)-
Brand Name: Vulcanchem
CAS No.: 74101-17-0
VCID: VC19343324
InChI: InChI=1S/C19H15BrN4OS/c1-25-15-8-4-12(5-9-15)16-10-18(21)24(23-16)19-22-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
SMILES:
Molecular Formula: C19H15BrN4OS
Molecular Weight: 427.3 g/mol

1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)-

CAS No.: 74101-17-0

Cat. No.: VC19343324

Molecular Formula: C19H15BrN4OS

Molecular Weight: 427.3 g/mol

* For research use only. Not for human or veterinary use.

1H-Pyrazol-5-amine, 1-(4-(4-bromophenyl)-2-thiazolyl)-3-(4-methoxyphenyl)- - 74101-17-0

Specification

CAS No. 74101-17-0
Molecular Formula C19H15BrN4OS
Molecular Weight 427.3 g/mol
IUPAC Name 2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-(4-methoxyphenyl)pyrazol-3-amine
Standard InChI InChI=1S/C19H15BrN4OS/c1-25-15-8-4-12(5-9-15)16-10-18(21)24(23-16)19-22-17(11-26-19)13-2-6-14(20)7-3-13/h2-11H,21H2,1H3
Standard InChI Key HNEZTKIDMAZXRO-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NN(C(=C2)N)C3=NC(=CS3)C4=CC=C(C=C4)Br

Introduction

Structural Characteristics and Synthesis

Molecular Architecture

The compound features a pyrazole ring (C3H3N2) substituted at positions 1, 3, and 5. Position 1 is occupied by a 4-(4-bromophenyl)-2-thiazolyl group, while position 3 bears a 4-methoxyphenyl substituent. The amine group at position 5 completes the structure. The molecular formula is C19H15BrN4OS, yielding a molecular weight of 427.32 g/mol . X-ray crystallography of analogous compounds reveals planar configurations for the pyrazole and thiazolyl rings, with dihedral angles between aromatic systems influencing intermolecular interactions .

Synthetic Pathways

Synthesis typically proceeds via a multi-step protocol:

  • Condensation: 4-Methoxyphenylhydrazine reacts with a β-ketoester to form the pyrazole backbone.

  • Thiazole Formation: A Hantzsch thiazole synthesis introduces the 4-(4-bromophenyl)-2-thiazolyl group using thiourea and α-bromo ketones.

  • Functionalization: Final amine group installation occurs through nucleophilic substitution or reductive amination .

Recent advances employ microwave-assisted synthesis to reduce reaction times from hours to minutes while maintaining yields >75% .

Chemical Properties and Reactivity

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (DMF, DMSO) but limited aqueous solubility (<0.1 mg/mL at pH 7.4). Stability studies indicate decomposition <5% after 24 hours at 25°C in buffered solutions .

Reactive Sites

  • Bromophenyl Group: Participates in Suzuki-Miyaura cross-coupling reactions for structural diversification.

  • Thiazolyl Sulfur: Prone to oxidation, forming sulfoxide derivatives under strong oxidizing conditions.

  • Pyrazole NH: Acts as a hydrogen bond donor in molecular recognition processes .

Cell LineIC50 ValueReference
HCT-1160.37 ± 0.05
MCF-70.44 ± 0.07

These values surpass first-line chemotherapeutics like 5-fluorouracil (IC50 = 2.1 μM in HCT-116) .

Aurora-A Kinase Inhibition

Mechanistic studies identify Aurora-A kinase (a key mitotic regulator) as the primary target. Docking simulations show:

  • Hydrogen Bonding: Methoxy oxygen with Asp-404 (1.79 Å)

  • Hydrophobic Interactions: Bromophenyl group with Leu-139 and Val-147

  • π-Stacking: Thiazolyl ring with Phe-144 .

The inhibition constant (Ki) of 0.11 ± 0.03 μM positions this compound as a leading Aurora-A inhibitor candidate .

Comparative Analysis with Analogous Compounds

Comparison with 1-(4-Chlorophenyl) Analogs

  • Potency: Bromine substitution confers 3.2× greater Aurora-A affinity vs. chlorine analogs (ΔG = -9.4 vs. -8.1 kcal/mol) .

  • Selectivity: Reduced off-target effects on EGFR and VEGFR2 kinases compared to fluorophenyl derivatives .

Thiazolyl vs. Oxazolyl Variants

  • Thiazolyl-containing analogs show 40% higher metabolic stability in hepatic microsomes .

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